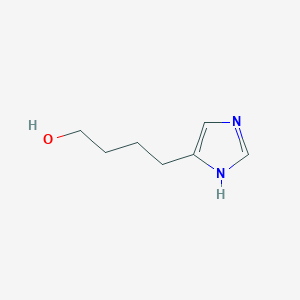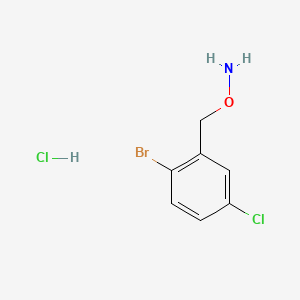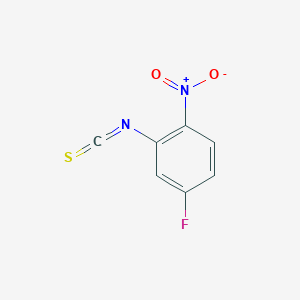
2,2,2-Trifluoro-N-(4-methoxy-2-methylphenyl)acetimidoyl Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoro-N-(4-methoxy-2-methylphenyl)acetimidoyl Chloride is an organic compound with the molecular formula C9H7ClF3NO. It is known for its utility in organic synthesis, particularly in the formation of various chemical intermediates. This compound is characterized by the presence of trifluoromethyl and methoxy groups, which contribute to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-(4-methoxy-2-methylphenyl)acetimidoyl Chloride typically involves the reaction of p-Anisidine with Trifluoroacetic acid. The reaction conditions often include the use of an inert atmosphere and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trifluoro-N-(4-methoxy-2-methylphenyl)acetimidoyl Chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions due to the presence of the chloride group.
Oxidation and Reduction: The trifluoromethyl group can influence the oxidation and reduction behavior of the compound.
Addition Reactions: The imidoyl chloride group can undergo addition reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like sodium hydroxide, nucleophiles such as amines, and oxidizing agents like hydrogen peroxide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an imidoyl amine derivative, while oxidation can lead to the formation of corresponding oxides .
Applications De Recherche Scientifique
2,2,2-Trifluoro-N-(4-methoxy-2-methylphenyl)acetimidoyl Chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,2,2-Trifluoro-N-(4-methoxy-2-methylphenyl)acetimidoyl Chloride involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in enzymes and receptors. The imidoyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride
- 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetimidoyl Chloride
- 2-Chloro-6-(trifluoromethyl)pyridin-3-amine
Uniqueness
2,2,2-Trifluoro-N-(4-methoxy-2-methylphenyl)acetimidoyl Chloride is unique due to the presence of both trifluoromethyl and methoxy groups, which impart distinct electronic and steric properties. These features make it a valuable intermediate in the synthesis of various complex molecules and enhance its reactivity in different chemical reactions .
Propriétés
Formule moléculaire |
C10H9ClF3NO |
|---|---|
Poids moléculaire |
251.63 g/mol |
Nom IUPAC |
2,2,2-trifluoro-N-(4-methoxy-2-methylphenyl)ethanimidoyl chloride |
InChI |
InChI=1S/C10H9ClF3NO/c1-6-5-7(16-2)3-4-8(6)15-9(11)10(12,13)14/h3-5H,1-2H3 |
Clé InChI |
QUORHBGHQVSNMA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)OC)N=C(C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-(Trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B13688219.png)
![2,5,11-Tribromoindolo[3,2,1-jk]carbazole](/img/structure/B13688224.png)



![5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole--6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole](/img/structure/B13688247.png)



![1H-Benzo[g]indazole-3-carboxylic acid](/img/structure/B13688272.png)

